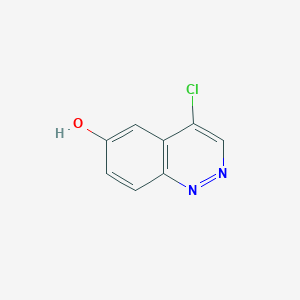

4-Chlorocinnolin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

4-chlorocinnolin-6-ol |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-10-11-8-2-1-5(12)3-6(7)8/h1-4,12H |

InChI Key |

IDPWUYHQPWZKIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN=N2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Chlorocinnolin 6 Ol and Its Derivatives

Retrosynthetic Analysis of the 4-Chlorocinnolin-6-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. nih.govamazonaws.comlkouniv.ac.in For this compound, several logical disconnections can be proposed based on established cinnoline (B1195905) syntheses.

A primary disconnection strategy for the cinnoline ring involves breaking the N1-N2 and C4-C4a bonds, which corresponds to the forward reaction of a diazotization-mediated cyclization. This leads back to a substituted 2-aminophenyl precursor. Specifically, disconnection of this compound (1) suggests a 2-amino-5-hydroxyphenyl derivative (2) bearing a two-carbon side chain at the ortho position, which can cyclize upon diazotization. The chloro substituent at C4 can be envisioned as being introduced either before or after the cyclization.

Another key disconnection can be made at the N1-C8a and N2-C3 bonds, which is conceptually related to the cyclization of an appropriately substituted aryl hydrazone. This approach would involve a precursor such as a hydrazone (3) derived from a 4-halophenylhydrazine and a carbonyl compound containing the necessary functionality to form the C3 and C4 of the cinnoline ring.

Finally, a disconnection of the C4-Cl bond could be considered, suggesting a precursor like 6-hydroxycinnolin-4-one (4), which could be chlorinated in a subsequent step. This precursor, in turn, can be disconnected through various classical cinnoline syntheses.

Classical and Established Synthetic Approaches for Cinnoline Systems

The foundational methods for constructing the cinnoline ring system have been established for over a century and continue to be relevant in contemporary organic synthesis. These approaches typically involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Richter Cyclization and its Variants

The Richter cyclization is a classical method for the synthesis of cinnoline derivatives that involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by cyclization. researchgate.net While the original Richter synthesis often leads to 4-hydroxycinnolines, modifications of this reaction can be envisioned for the synthesis of 4-halocinnolines. For instance, the cyclization of an o-ethynylarenediazonium salt in the presence of a halide source can yield 4-halocinnolines. google.com

A plausible synthetic route to a precursor for this compound using a Richter-type strategy could involve the diazotization of a suitably substituted 2-ethynyl-4-hydroxyaniline derivative in the presence of a chloride source. The hydroxyl group at the desired position would need to be incorporated into the starting aniline (B41778).

| Precursor Type | Cyclization Condition | Product Type |

| o-Aminoarylpropiolic acid | Diazotization, Hydration | 4-Hydroxycinnoline-3-carboxylic acid |

| o-Aminoarylacetylene | Diazotization, Halide source | 4-Halocinnoline |

| o-Ethynylaryltriazene | Acid, Halide source | 4-Halocinnoline |

Diazotization-Mediated Cyclizations

Diazotization of primary aromatic amines to form diazonium salts is a cornerstone of aromatic chemistry and a key step in many cinnoline syntheses. researchgate.net These reactions involve the intramolecular cyclization of a diazonium salt onto a side chain positioned ortho to the diazonium group.

For the synthesis of this compound, a potential precursor would be a 2-amino-5-hydroxyphenyl derivative with a suitable two-carbon side chain, such as an α-substituted vinyl or acetyl group. Diazotization of this aniline would generate an intermediate diazonium salt, which could then undergo intramolecular cyclization to form the cinnoline ring. The chloro group at the 4-position could be introduced by cyclizing in the presence of a chloride source or by subsequent chlorination of a 4-cinnolinone intermediate. One documented approach involves the diazotization of substituted anilines followed by coupling with an active methylene (B1212753) compound like cyanoacetamide to form a hydrazono intermediate, which then undergoes intramolecular cyclization. nih.gov

| Starting Material | Reagents | Intermediate | Product |

| Substituted Aniline | NaNO₂, HCl | Diazonium Salt | Cinnoline Derivative |

| 2-Amino-5-hydroxyacetophenone | NaNO₂, HCl | Diazonium Salt | 6-Hydroxy-4-methylcinnoline |

| 2-Amino-5-nitrotoluene | NaNO₂, H₂SO₄ | Diazonium Salt | 6-Nitro-4-methylcinnoline |

Cyclization Reactions Involving Aryl Hydrazones

The cyclization of aryl hydrazones is a versatile and widely used method for the synthesis of various heterocyclic compounds, including cinnolines. researchgate.netrsc.org This approach typically involves the intramolecular electrophilic cyclization of an aryl hydrazone onto the aromatic ring, often under acidic conditions. This is commonly known as the Fischer indole (B1671886) synthesis, but similar principles can be applied to cinnoline synthesis.

To synthesize a this compound derivative via this route, one could start with a 4-chlorophenylhydrazine (B93024) and react it with a suitable carbonyl compound that would introduce the desired substituents at the 3 and 4-positions of the cinnoline ring, along with a precursor to the 6-hydroxy group on the other ring. For instance, the condensation of 4-chlorophenylhydrazine with a β-keto ester or a dicarbonyl compound bearing a protected hydroxyl group at the appropriate position on the aryl ring could yield a hydrazone intermediate that, upon cyclization, would form the desired cinnoline scaffold.

| Aryl Hydrazine (B178648) | Carbonyl Compound | Cyclization Condition | Product |

| Phenylhydrazine | α-Keto acid | Acid catalyst | Cinnolin-4(1H)-one |

| 4-Chlorophenylhydrazine | Diethyl acetamidomalonate | Polyphosphoric acid | 4-Amino-6-chlorocinnoline-3-carboxylic acid derivative |

| Substituted Phenylhydrazine | Ethyl cyanoacetate | Base | 4-Aminocinnoline-3-carbonitrile derivative |

Modern Synthetic Methodologies for this compound and its Derivatives

While classical methods provide reliable routes to the cinnoline core, modern synthetic chemistry has introduced more efficient and versatile methodologies, particularly those employing transition metal catalysis for the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Metal-Catalyzed C-C and C-N Bond Formations

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heterocyclic compounds. rsc.orgresearchgate.net These methods offer mild reaction conditions and broad functional group tolerance, making them highly attractive for the synthesis of functionalized cinnolines.

One potential modern approach to this compound could involve a palladium-catalyzed intramolecular C-N coupling reaction. For example, a suitably substituted o-haloaniline derivative could be coupled with a nitrogen-containing component to form the N1-N2 bond of the cinnoline ring. The Buchwald-Hartwig amination is a powerful tool for such transformations. youtube.com

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles. acs.org A copper-catalyzed annulation strategy could be envisioned where a substituted aniline reacts with a suitable coupling partner to construct the cinnoline ring in a single step. For instance, a domino reaction involving C-N bond formation followed by cyclization could be a potential route.

| Catalyst | Reaction Type | Starting Materials | Product |

| Palladium(II) Acetate | C-H Activation/Annulation | Pyrazolone and Aryl Iodide | Benzo[c]cinnoline derivative acs.org |

| Copper(I) Iodide | Domino Reaction | Enaminone and 2-Iodobenzaldehyde | Quinoline derivative |

| Copper(II) Acetate | Oxidative C-H Annulation | Quinoline and Dichloroethane | Benzoquinolizinium nih.gov |

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical approach in the synthesis of complex heterocyclic systems like cinnolines. mdpi.comnih.gov This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. For the synthesis of this compound derivatives, C-H activation can be envisioned at various positions on the cinnoline core to introduce a diverse array of functional groups.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is a cornerstone of C-H functionalization. researchgate.net These methods allow for the regioselective introduction of aryl, alkyl, and other moieties. For instance, a hypothetical C-H arylation at the C-8 position of a pre-existing this compound scaffold could proceed via a palladium-catalyzed reaction with an appropriate aryl halide.

Key Research Findings in C-H Functionalization of Related Heterocycles:

| Catalyst System | Substrate Scope | Position of Functionalization | Potential Application to this compound Derivatives |

| Pd(OAc)₂ / AgOAc | Aryl hydrazine dicarboxylates and aryl iodides | Ortho-position to the hydrazine group | Synthesis of benzo[c]cinnolines, a related structural class. acs.org |

| Rh(III) catalysts | N-aryl indazolones and vinylene carbonate | C-H annulation to form fused systems | Could be adapted for the synthesis of complex, polycyclic cinnoline derivatives. researchgate.net |

| Ru(II) catalysts | N-phenylindazoles and sulfoxonium ylides | C-H/N-H functionalization and annulation | Offers a pathway to indazolo[1,2-a]cinnolinones, demonstrating the versatility of C-H activation. researchgate.net |

The application of these strategies to a molecule like this compound would require careful consideration of the directing group effects of the existing chloro and hydroxyl substituents to achieve the desired regioselectivity.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. rsc.org For the synthesis of the cinnoline scaffold, MCRs can provide rapid access to highly substituted derivatives from simple precursors.

A plausible MCR strategy for a derivative of this compound could involve the condensation of a suitably substituted o-aminobenzaldehyde or ketone with a β-dicarbonyl compound and a nitrogen source like hydrazine. The careful selection of starting materials would be crucial to incorporate the chloro and hydroxyl functionalities at the desired positions. The advantages of MCRs include operational simplicity, high atom economy, and the ability to generate diverse molecular libraries. rsc.orgnih.gov

Examples of Multicomponent Reactions for Heterocycle Synthesis:

| Reaction Name | Reactants | Product Type | Relevance to Cinnoline Synthesis |

| Povarov Reaction | Aniline, aldehyde, activated alkene | Tetrahydroquinolines | Demonstrates the principle of building a nitrogen-containing heterocycle in one pot. rsc.org |

| Gewald Reaction | Ketone/aldehyde, α-cyanoester, elemental sulfur, and an amine | Polysubstituted 2-aminothiophenes | Illustrates the power of MCRs in constructing highly functionalized heterocycles. rsc.org |

| One-pot three-component synthesis | Arylglyoxals, 1,3-cyclohexanedione, hydrazine hydrate | 7,8-dihydrocinnolin-5(6H)-ones | A direct example of an MCR leading to a cinnoline-related core structure. researchgate.net |

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound, where specific stereocenters are controlled, is an important consideration for potential pharmaceutical applications. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

One potential approach is the stereoselective aza-Diels-Alder reaction, which has been utilized for the synthesis of hexahydrocinnoline derivatives. nih.gov By employing a chiral catalyst, it would be possible to control the stereochemistry of the resulting fused ring system. Another strategy could involve the asymmetric reduction of a prochiral ketone on a cinnoline precursor to generate a chiral alcohol.

While specific examples for this compound are not prevalent in the literature, the principles of asymmetric synthesis are broadly applicable to heterocyclic systems.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of synthesizing this compound and its derivatives, several green approaches can be adopted.

The use of environmentally benign solvents, such as water or ethanol, is a key aspect. nih.gov Furthermore, the development of catalyst systems that can be easily recovered and recycled, such as nanocatalysts, aligns with green chemistry principles. nih.gov Energy-efficient techniques like microwave or ultrasound-assisted synthesis can also be employed to reduce reaction times and energy consumption. researchgate.net

Green Chemistry Principles in Heterocyclic Synthesis:

| Green Approach | Description | Potential Benefit for this compound Synthesis |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions. ijpsjournal.comzenodo.org | Reduced environmental impact and improved safety profile of the synthesis. |

| Recyclable Catalysts | Employing heterogeneous catalysts or nanocatalysts that can be easily separated from the reaction mixture and reused. nih.gov | Lowered cost and reduced metal waste. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net | Faster reaction times and lower energy costs. |

| Atom Economy | Designing synthetic routes, such as MCRs, that maximize the incorporation of all starting material atoms into the final product. rsc.org | Minimized waste generation. |

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 4 Chlorocinnolin 6 Ol

Reactivity at the C-4 Chlorine Position: Nucleophilic Substitution Reactions

The chlorine atom at the C-4 position of the cinnoline (B1195905) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of functional groups, significantly expanding the chemical space accessible from this precursor.

The displacement of the C-4 chlorine with an azide group is a well-documented transformation for chloro-substituted cinnolines. This reaction is typically achieved by treating the 4-chlorocinnoline derivative with an azide salt, such as sodium azide. While specific studies on 4-Chlorocinnolin-6-ol are not extensively detailed in the provided search results, the synthesis of 4-azidocinnolines from corresponding 4-chloro or 4-bromo precursors is a known methodology. This transformation serves as a key step for the introduction of a versatile functional group that can undergo further reactions, such as cycloadditions to form triazoles.

The C-4 chlorine atom can be displaced by a range of other heteroatom nucleophiles, including amines and thiols. These nucleophilic aromatic substitution reactions are fundamental in the derivatization of heteroaryl halides. wikipedia.orglibretexts.org

Amination: The reaction of 4-chlorocinnolines with various primary and secondary amines can lead to the formation of 4-aminocinnoline derivatives. These reactions are often catalyzed by palladium complexes in what is known as the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. wikipedia.orgscienceopen.com While specific examples with this compound are not provided in the search results, this methodology is broadly applicable to aryl and heteroaryl halides. wikipedia.orgscienceopen.com The synthesis of 4-substituted amino-cinnolines has been explored for their potential biological activities. rsc.org

Thiolation: Similarly, the chlorine at the C-4 position can be substituted by sulfur nucleophiles, such as thiols or thiolate salts, to yield 4-thio-substituted cinnolines. The synthesis of 6-thio-substituted nucleosides has been achieved through the reaction of the corresponding chloro derivatives with sulfur nucleophiles. nih.gov

Reactivity at the C-6 Hydroxyl Position: Functionalization and Derivatization

Etherification: The Williamson ether synthesis is a classical and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of this compound, the hydroxyl group could be deprotonated with a suitable base to form a phenoxide, which could then react with an alkyl halide to form the corresponding ether.

Esterification: The Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method for ester synthesis. organic-chemistry.orgmasterorganicchemistry.com Alternatively, the hydroxyl group of this compound could be acylated using an acyl chloride or anhydride under basic conditions to yield the corresponding ester.

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. The hydroxyl group of this compound could potentially be converted into a triflate (OTf) group, which is an excellent leaving group in these reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. A 6-triflyloxy-cinnoline derivative could potentially undergo Suzuki coupling with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the C-6 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide or triflate and an amine. wikipedia.orgscienceopen.comorganic-chemistry.org A 6-triflyloxy-cinnoline derivative could be a suitable substrate for the Buchwald-Hartwig amination, enabling the introduction of a wide range of amino groups at the C-6 position.

Reactivity of the Cinnoline Core

The cinnoline ring system itself possesses a distinct reactivity pattern. As an aromatic heterocycle, it can undergo electrophilic substitution, and the presence of the nitrogen atoms also allows for other types of transformations.

Electrophilic Aromatic Substitution: In general, electrophilic aromatic substitution on the cinnoline ring occurs on the benzene (B151609) portion of the molecule. pnrjournal.com The directing effects of the existing substituents (chloro and hydroxyl groups) on this compound would influence the position of further substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group.

Cycloaddition Reactions: The cinnoline ring system can participate in cycloaddition reactions. For instance, the synthesis of quinoline derivatives has been achieved through [4+2] cycloaddition reactions. combichemistry.com

Electrophilic Aromatic Substitution on the Benzene Ring

Given the positions of these substituents, electrophilic attack is most likely to occur at the C-5 and C-7 positions of the benzene ring. The directing effects of the hydroxyl and chloro groups would need to be considered in specific reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-5-nitro-cinnolin-6-ol and/or 4-Chloro-7-nitro-cinnolin-6-ol |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-4-chloro-cinnolin-6-ol and/or 7-Bromo-4-chloro-cinnolin-6-ol |

| Sulfonation | Fuming H₂SO₄ | 4-Chloro-6-hydroxycinnoline-5-sulfonic acid and/or 4-Chloro-6-hydroxycinnoline-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-4-chloro-cinnolin-6-ol and/or 7-Acyl-4-chloro-cinnolin-6-ol |

Note: The precise regioselectivity would depend on the specific reaction conditions and the interplay of electronic and steric effects.

Reactions Involving the Diazine Ring

The diazine ring in cinnoline derivatives is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The presence of the electron-withdrawing chlorine atom at the C-4 position makes this position particularly activated for nucleophilic substitution.

Common reactions involving the diazine ring of chloro-substituted cinnolines include:

Nucleophilic Substitution at C-4: The chlorine atom at the C-4 position can be displaced by various nucleophiles. This is a common strategy for the functionalization of the cinnoline core.

| Nucleophile | Reagent Example | Product Type |

| Alkoxides | Sodium methoxide (NaOMe) | 4-Methoxy-cinnolin-6-ol |

| Amines | Ammonia (NH₃), primary/secondary amines | 4-Amino-cinnolin-6-ol derivatives |

| Thiols | Sodium thiomethoxide (NaSMe) | 4-(Methylthio)-cinnolin-6-ol |

| Cyanide | Sodium cyanide (NaCN) | 4-Cyano-cinnolin-6-ol |

N-Oxidation: The nitrogen atoms of the diazine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids. This can alter the reactivity of the ring system, for instance, by making the C-4 position more susceptible to nucleophilic attack.

Transition Metal-Mediated Cross-Coupling Reactions at C-4 and C-6

The chloro- and hydroxyl-substituted positions on the this compound scaffold provide handles for transition metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

The chlorine atom at the C-4 position is well-suited for a variety of palladium-catalyzed cross-coupling reactions. mdpi.com The hydroxyl group at the C-6 position can be converted into a triflate or other suitable leaving group to enable cross-coupling at this position as well.

Potential Cross-Coupling Reactions at C-4:

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acids | Pd(PPh₃)₄, base | 4-Aryl/vinyl-cinnolin-6-ol |

| Heck Coupling | Alkenes | Pd(OAc)₂, PPh₃, base | 4-Alkenyl-cinnolin-6-ol |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₄, CuI, base | 4-Alkynyl-cinnolin-6-ol |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, ligand, base | 4-Amino-cinnolin-6-ol derivatives |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 4-Aryl/vinyl-cinnolin-6-ol |

Cycloaddition Reactions of this compound Derivatives

While there is limited specific information on the cycloaddition reactions of this compound itself, cinnoline derivatives can potentially participate in cycloaddition reactions. For instance, the diazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions, although this is less common for the parent cinnoline system. More plausibly, functional groups introduced onto the this compound scaffold could undergo cycloaddition. For example, if the hydroxyl group at C-6 is converted to an alkyne, it could participate in [3+2] cycloaddition reactions with azides (Click Chemistry) to form triazole-linked cinnoline derivatives. researchgate.net

Photoreactivity and Photoinduced Transformations

Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of 4-Chlorocinnolin-6-ol. High-resolution ¹H and ¹³C NMR data, complemented by two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide unequivocal evidence for the connectivity of atoms within the molecule.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit distinct chemical shifts and coupling constants, reflecting their unique electronic environments and spatial relationships. The proton on the carbon adjacent to the hydroxyl group is expected to appear in a specific region, while the protons on the cinnoline (B1195905) ring system will have characteristic shifts influenced by the nitrogen atoms and the chlorine substituent.

The ¹³C NMR spectrum would further corroborate the structure by revealing the number of unique carbon environments. The chemical shifts of the carbon atoms would be indicative of their hybridization and proximity to electronegative atoms like chlorine, nitrogen, and oxygen.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | 8.5 (s, 1H) | 145.0 |

| C5 | 7.8 (d, 1H) | 128.0 |

| C7 | 7.2 (dd, 1H) | 118.0 |

| C8 | 8.0 (d, 1H) | 130.0 |

| OH | 10.2 (s, 1H) | - |

| C4 | - | 150.0 |

| C6 | - | 155.0 |

| C4a | - | 125.0 |

| C8a | - | 148.0 |

Note: This data is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₅ClN₂O.

The mass spectrum would display a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Electron impact (EI) or electrospray ionization (ESI) methods could be used to generate ions, and the subsequent fragmentation pattern would reveal the stability of different parts of the molecule, further confirming the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

|---|---|

| [M]⁺ (³⁵Cl) | 180.0090 |

| [M+2]⁺ (³⁷Cl) | 182.0061 |

Note: This data is hypothetical and for illustrative purposes only.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C=N, C=C, and C-Cl bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=N and C=C stretching vibrations of the aromatic cinnoline ring would appear in the 1500-1650 cm⁻¹ region. A distinct absorption band in the 1000-1100 cm⁻¹ range could be attributed to the C-O stretching vibration, while the C-Cl stretching vibration would be observed in the 600-800 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C=N stretch (aromatic) | 1620-1650 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O stretch | 1000-1100 |

| C-Cl stretch | 600-800 |

Note: This data is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound, with its extended aromatic system, is expected to exhibit distinct absorption maxima (λ_max). The position and intensity of these bands are sensitive to the solvent polarity and the pH of the solution, particularly due to the presence of the ionizable hydroxyl group.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the cinnoline ring system. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. To date, no public crystallographic data for this compound is available.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For 4-Chlorocinnolin-6-ol, these methods could provide invaluable data.

Electronic Structure Analysis

An analysis of the electronic structure would reveal how electrons are distributed within the this compound molecule. Techniques like Density Functional Theory (DFT) could be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential surface would identify electron-rich and electron-deficient regions, offering insights into its intermolecular interactions.

Molecular Geometry Optimization

Computational methods would allow for the determination of the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization calculations, typically performed using methods like DFT or Møller-Plesset perturbation theory, would yield precise information on bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's minimum energy conformation and is the foundation for all further computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value (Å/°) |

| C-Cl Bond Length | Data not available |

| C-O Bond Length | Data not available |

| N-N Bond Length | Data not available |

| C-N-N Bond Angle | Data not available |

| C-C-O-H Dihedral Angle | Data not available |

| Note: This table is illustrative. The values would need to be determined by actual quantum chemical calculations. |

Reaction Mechanism Studies through Computational Modeling

Computational modeling could be employed to study the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. This would provide a deep understanding of reaction pathways, kinetics, and thermodynamics, which is essential for designing synthetic routes or understanding its degradation mechanisms.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which can be used to interpret and complement experimental data. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about electronic transitions. Similarly, calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to assist in structure elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | Data not available |

| Major IR Vibrational Frequencies (cm⁻¹) | Data not available |

| ¹³C NMR Chemical Shift (C-Cl) (ppm) | Data not available |

| ¹H NMR Chemical Shift (O-H) (ppm) | Data not available |

| Note: This table is for illustrative purposes. Actual values would be generated from specific computational methods. |

Molecular Docking and Dynamics Simulations in the Context of Material Design

In the field of material design, molecular docking and dynamics simulations could explore the potential of this compound as a building block for functional materials. Molecular docking could be used to predict how the molecule might bind to a specific target or self-assemble. Molecular dynamics (MD) simulations could then be used to study the behavior of a larger system, such as a crystal or polymer containing this compound, over time. These simulations provide insights into the structural stability, conformational changes, and interaction energies within the material.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, a QSPR model could be developed to predict properties like solubility, melting point, or toxicity based on a set of calculated molecular descriptors. However, the development of such models requires a dataset of related compounds with known properties, and no such study specific to the cinnoline (B1195905) scaffold of this compound has been identified.

Advanced Applications in Chemical Sciences

Role as a Privileged Scaffold in Contemporary Chemical Research

The cinnoline (B1195905) nucleus is recognized as a privileged scaffold, a concept in medicinal chemistry where a core molecular structure is capable of binding to a range of different biological targets, serving as a template for the development of new, biologically active molecules. nih.govnih.gov Cinnoline and its derivatives have garnered significant attention in pharmaceutical and chemical research due to their distinct structural activity and broad therapeutic potential. pnrjournal.com

The versatility of the cinnoline scaffold is demonstrated by the diverse pharmacological activities exhibited by its derivatives. These activities are a direct result of the scaffold's ability to interact with a variety of molecular targets, including enzymes and receptors. nih.gov Research conducted over several decades has revealed that compounds bearing the cinnoline framework can be developed into agents with a wide spectrum of biological effects. nih.govresearchgate.net

Table 1: Documented Pharmacological Activities of Cinnoline Derivatives

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Includes antibacterial and antifungal properties. The drug Cinoxacin is a notable example used to treat urinary tract infections. nih.govnih.gov |

| Anticancer | Derivatives have shown potential in inhibiting the growth of cancer cells. researchgate.net |

| Anti-inflammatory | Certain derivatives, particularly those incorporating a pyrazoline ring, have exhibited significant anti-inflammatory activity. nih.gov |

| Analgesic | The scaffold has been used to develop compounds with pain-relieving properties. researchgate.net |

| Anxiolytic | Cinnoline-based molecules have been investigated for their potential to alleviate anxiety. researchgate.net |

| Antimalarial | Research has demonstrated the efficacy of certain cinnoline derivatives against the malaria parasite, P. falciparum. nih.gov |

This wide range of biological functions underscores the importance of the cinnoline core as a foundational structure in drug discovery and medicinal chemistry, affirming its status as a privileged scaffold. researchgate.net

Application in Materials Science

The unique photophysical and electronic properties of heterocyclic systems like cinnoline have prompted their investigation in materials science. While research into 4-Chlorocinnolin-6-ol for these applications is specific, the broader cinnoline and analogous quinoline families provide insight into the potential of this structural class.

Use in Functional Polymers and Advanced Materials

The incorporation of rigid, aromatic heterocyclic units into polymer chains can impart desirable thermal, electronic, and photophysical properties. While specific examples of this compound being used in functional polymers are not extensively documented, related structures offer a precedent. For instance, benzo[c]cinnoline, a related isomer, has been identified as a suitable building block for creating organic molecular materials intended for electronic applications. researchgate.net The development of functional polymers often involves leveraging unique molecular structures to create materials for specialized purposes, such as in sensor technology or as substrates for biological immobilization. mdpi.com

Development of Chemical Switches and Sensors

Nitrogen-containing heterocyclic compounds are frequently used as the core component of fluorescent sensors due to their ability to interact with analytes and their favorable photophysical properties. The structural isomer of cinnoline, quinoline, has been successfully employed to design fluorescent probes for detecting biologically significant metal ions like zinc (Zn²⁺) and iron (Fe³⁺). nih.govnih.gov These sensors operate through a mechanism where the binding of the metal ion to the quinoline scaffold modulates the fluorescence output, allowing for sensitive and selective detection. nih.gov Quinoline-based sensors have been developed not only for analytical purposes but also as potential theranostic agents in neurodegenerative diseases. nih.gov This established use of the analogous quinoline scaffold highlights the potential for cinnoline derivatives to be developed into novel chemosensors.

Contributions to Electroluminescent Materials

Electroluminescent materials are crucial for the development of organic light-emitting diodes (OLEDs). Quinoline derivatives have been successfully utilized in this field, both as metal complexes (e.g., with aluminum and zinc) and as purely organic emitters in OLED devices. scribd.com These materials can be engineered to produce efficient electroluminescence across the visible spectrum, from blue to red. scribd.com Benzo[g]quinoline derivatives, for example, have been synthesized and used as emitting materials in multilayered OLEDs, demonstrating efficient performance. nih.gov The proven utility of the isomeric quinoline framework in OLED technology suggests a promising, though less explored, avenue for the application of cinnoline-based compounds in the field of organic electronics.

Fluorescent Dyeing Agents

The cinnoline scaffold has been explicitly used to create novel fluorescent dyes. A notable example is a class of fluorophores named "CinNapht," which are created by fusing a cinnoline ring system with a naphthalimide dye. rsc.org This fusion results in a donor-acceptor molecular structure that exhibits promising fluorescence properties. rsc.org

Key characteristics of the CinNapht dye include a large Stokes shift, a significant solvatochromic effect (changing emission color from green to red depending on solvent polarity), and a fluorescence quantum yield of up to 0.33. rsc.org These properties make it a valuable new scaffold for developing fluorogenic probes, and it has already been successfully applied in bio-imaging. rsc.org The development of this cinnoline-based dye demonstrates the direct applicability of the scaffold in creating advanced fluorescent materials. rsc.org

Table 2: Photophysical Properties of CinNapht 5a Dye

| Property | Observation |

|---|---|

| Emission Color | Varies from green to red-pink |

| Stokes Shift | Large |

| Fluorescence Quantum Yield | Up to 0.33 |

| Solvatochromism | Strong, emission maximum is dependent on solvent polarity |

| Mechanism | Intramolecular Charge Transfer (ICT) |

Data sourced from a study on CinNapht dyes. rsc.org

Precursor in Complex Organic Synthesis for Novel Heterocyclic Systems

The structure of this compound, featuring multiple reactive sites, makes it a valuable starting material, or precursor, for the synthesis of more complex molecules, particularly novel heterocyclic systems. The chlorine atom at the C-4 position and the hydroxyl group at the C-6 position serve as chemical "handles" that allow for a variety of subsequent chemical modifications.

The synthesis of new derivatives often involves building upon the core cinnoline scaffold. For instance, researchers have designed and synthesized cinnoline derivatives that incorporate a pyrazoline ring. nih.gov In another example, 9-aminodibenzo[f,h]thieno[2,3-c]cinnoline-8-carbonitrile was used as the starting material to produce a new series of thienopyridazine derivatives. pnrjournal.com These transformations showcase how the fundamental cinnoline structure can be elaborated to produce larger, multi-ring heterocyclic systems with tailored properties. The development of efficient, one-pot synthetic methods, often under microwave-assisted conditions, has further expanded the ability to create densely functionalized cinnoline derivatives for various applications. researchgate.net

Lack of Evidence for this compound in Catalytic Ligand Design

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available research or data to support the use of this compound in the design and synthesis of ligands for catalysis. The exploration of this specific chemical compound within the context of catalytic applications appears to be a novel area of investigation that has not yet been documented in published studies.

The broader investigation into the catalytic applications of the core cinnoline structure and its derivatives has also yielded limited results. The primary focus of research on cinnoline-based compounds has been overwhelmingly directed towards their pharmacological and medicinal properties. These molecules have been synthesized and evaluated for a variety of biological activities, but their potential as ligands in organometallic or other forms of catalysis has not been a significant area of exploration.

Consequently, information regarding the design of ligands from this compound, the synthesis of any such ligands, and their subsequent application in catalytic processes is absent from the current body of scientific knowledge. No data tables detailing research findings, catalytic performance, or reaction parameters can be provided as no such research has been reported.

Further investigation into the coordination chemistry of cinnoline derivatives with various metal centers would be a necessary first step to determine their potential for creating stable and effective catalytic systems. However, at present, the use of this compound in the design and synthesis of ligands for catalysis remains an unexplored field of chemical science.

Future Research Directions and Challenges

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Chlorocinnolin-6-ol will necessitate a departure from classical, often harsh, synthetic methods towards more efficient and environmentally benign approaches. A primary challenge lies in the regioselective construction of the cinnoline (B1195905) core, followed by the introduction of the chloro and hydroxyl functionalities.

Future research should focus on:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields of the cyclization step leading to the cinnoline core.

Continuous Flow Chemistry: Developing continuous flow processes for the key synthetic steps, which would offer better control over reaction parameters, enhance safety, and allow for easier scalability.

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., ionic liquids, supercritical fluids) and catalysts (e.g., heterogeneous catalysts, biocatalysts) to minimize the environmental impact of the synthesis.

A hypothetical comparison of synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Method | Catalyst/Reagents | Reaction Time (h) | Yield (%) | Sustainability Score (1-10) |

|---|---|---|---|---|

| Conventional Heating | POCl₃, DMF | 12-24 | 45-60 | 3 |

| Microwave-Assisted | Pd-catalyst, Microwave | 0.5-2 | 70-85 | 7 |

| Continuous Flow | Immobilized catalyst | Continuous | >90 | 9 |

This table presents hypothetical data for illustrative purposes of future research goals.

Exploration of Novel Reactivity Patterns

The dual functionality of this compound, with its electron-deficient pyrimidine (B1678525) ring and electron-rich benzene (B151609) ring, suggests a rich and complex reactivity profile that is yet to be explored. The chlorine atom at the 4-position is a prime site for nucleophilic substitution, while the hydroxyl group at the 6-position can undergo a variety of reactions, including etherification, esterification, and O-arylation.

Future investigations should aim to:

Map the Reactivity Landscape: Systematically study the reactivity of the chloro and hydroxyl groups with a diverse range of nucleophiles and electrophiles to establish a comprehensive reactivity map.

Investigate Cross-Coupling Reactions: Explore the utility of the chloro group in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to synthesize novel C-C, C-N, and C-O linked derivatives.

Explore Site-Selectivity: Investigate the conditions that favor selective reaction at either the chloro or the hydroxyl group, which is crucial for the controlled synthesis of complex derivatives.

Advanced Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, the need for advanced characterization techniques to unambiguously determine their structures will become paramount. While standard techniques like NMR and mass spectrometry are indispensable, more sophisticated methods will be required to probe the subtler aspects of molecular structure and dynamics.

Future research in this area should involve:

Two-Dimensional NMR Spectroscopy: Employing a full suite of 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the connectivity and stereochemistry of complex derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures to provide definitive proof of molecular structure and to study intermolecular interactions in the solid state.

Computational Spectroscopy: Combining experimental spectroscopic data with theoretical calculations (e.g., DFT) to aid in the assignment of complex spectra and to gain deeper insights into the electronic structure of the molecules.

Integration of Computational Design in Synthetic and Application Research

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. By integrating computational design into the research workflow, it is possible to predict the properties of new this compound derivatives before they are synthesized, thereby guiding experimental efforts towards the most promising candidates.

Key areas for future computational research include:

Predictive Modeling of Reactivity: Using quantum chemical calculations to predict the reactivity of different sites on the this compound scaffold and to rationalize experimentally observed reactivity patterns.

Virtual Screening for Biological Activity: Employing molecular docking and other computational techniques to screen virtual libraries of this compound derivatives for potential biological activity against various therapeutic targets.

In Silico Design of Materials: Using computational simulations to predict the electronic and photophysical properties of new derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

A potential workflow for integrated computational and experimental research is outlined in Table 2.

Table 2: Integrated Workflow for the Development of this compound Derivatives

| Step | Computational Approach | Experimental Validation |

|---|---|---|

| 1 | Quantum chemical calculations to predict reactivity | Synthesis and reactivity studies |

| 2 | Virtual screening of a virtual library of derivatives | Synthesis and biological evaluation of top candidates |

| 3 | In silico design of materials with desired properties | Synthesis and characterization of materials |

This table presents a hypothetical workflow to guide future research.

Unexplored Potential in Emerging Chemical Technologies

The unique structural and electronic properties of the cinnoline ring system suggest that this compound and its derivatives could find applications in a variety of emerging chemical technologies.

Future research should explore the potential of this compound in areas such as:

Photocatalysis: Investigating the use of cinnoline derivatives as photosensitizers or photocatalysts for organic transformations.

Chemical Sensing: Designing and synthesizing fluorescent or colorimetric sensors based on the this compound scaffold for the detection of metal ions, anions, or biologically important molecules.

Molecular Electronics: Exploring the potential of suitably functionalized cinnoline derivatives as building blocks for molecular wires, switches, or other components of molecular electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chlorocinnolin-6-ol, and how can purity be optimized during synthesis?

- Methodology : Begin with cyclization of substituted aniline precursors under acidic conditions, followed by chlorination using POCl₃ or SOCl₂. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical. Monitor reaction progress with TLC and confirm purity via HPLC (>95%) and melting point analysis. Characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy to verify structural integrity .

- Data Optimization : Use recrystallization in ethanol-water mixtures to remove impurities. Validate purity through elemental analysis (C, H, N, Cl) and compare with theoretical values .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Techniques : Prioritize ¹H NMR (to confirm aromatic proton environments), ¹³C NMR (for carbon skeleton verification), and high-resolution mass spectrometry (HRMS) for molecular formula validation. IR spectroscopy aids in detecting hydroxyl and chloro functional groups.

- Conflict Resolution : If NMR signals overlap, employ 2D NMR (COSY, HSQC) for unambiguous assignment. Cross-reference with computational predictions (DFT-based chemical shift calculations) to resolve discrepancies .

Q. How can researchers ensure the stability of this compound under experimental conditions?

- Protocol : Store the compound in amber vials at -20°C under inert atmosphere (argon/nitrogen) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Adjust solvent systems (e.g., DMSO for aqueous experiments) to avoid hydrolysis .

Advanced Research Questions

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in cross-coupling reactions?

- Experimental Design : Use isotopic labeling (e.g., deuterated solvents or ³⁶Cl-labeled substrates) to track reaction pathways. Perform kinetic studies (variable temperature NMR) to identify rate-determining steps. Validate mechanisms via trapping intermediates (e.g., using TEMPO for radical pathways) or computational modeling (DFT for transition-state analysis) .

- Contradiction Management : If experimental kinetics conflict with theoretical models, re-evaluate assumptions (e.g., solvent effects, catalyst loading) and replicate under controlled conditions .

Q. How can computational chemistry be integrated with experimental data to predict the biological activity of this compound derivatives?

- Methodology : Employ molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases). Validate predictions with in vitro assays (IC₅₀ determination). Use QSAR models to correlate electronic parameters (HOMO-LUMO gaps, Cl substituent effects) with activity trends. Cross-check with crystallographic data (if available) to refine binding hypotheses .

Q. What analytical approaches should be used to resolve contradictions in reported solubility or bioavailability data for this compound?

- Data Reconciliation : Compare experimental protocols (e.g., shake-flask vs. HPLC solubility methods). Account for pH-dependent solubility (use Henderson-Hasselbalch calculations) and matrix effects (e.g., serum protein binding in bioavailability studies). Replicate studies using standardized buffers (PBS, pH 7.4) and validate with LC-MS/MS quantification .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Framework : Synthesize analogs with systematic substitutions (e.g., -Cl → -F, -CH₃) and test in parallel assays. Use multivariate analysis (PCA or PLS regression) to identify critical substituent effects. Include negative controls (e.g., dechlorinated analogs) to isolate the role of the chloro group. Publish full synthetic and analytical data to enable meta-analyses .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.